3,7-Dibromophenothiazin-5-ium bromide

Organic Light-Emitting Diodes Thermally Activated Delayed Fluorescence Electroluminescence Efficiency

Researchers pursuing TADF-OLED emitters, conjugated microporous polymers (CMPs), or photoantimicrobials require a dibrominated phenothiazinium scaffold with reactive C-Br handles for Sonogashira cross-coupling. Non-halogenated phenothiazinium salts lack these essential functionalization sites, eliminating the core synthetic utility. • Enables Sonogashira cross-coupling for CMP synthesis (e.g., CMP2-HSs with high surface area & thermal stability) and dual TADF-OLED emitter development • Reactive 3,7-C-Br bonds facilitate rapid SNAr diversification for photosensitizer SAR libraries (aPDT & cancer PDT) • Patented intermediate for scalable methylene blue API manufacture; isolatable as wet crude solid for cost-efficient processing

Molecular Formula C12H6Br3NS
Molecular Weight 435.96 g/mol
CAS No. 46710-21-8
Cat. No. B1603365
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3,7-Dibromophenothiazin-5-ium bromide
CAS46710-21-8
Molecular FormulaC12H6Br3NS
Molecular Weight435.96 g/mol
Structural Identifiers
SMILESC1=CC2=C(C=C1Br)[S+]=C3C=C(C=CC3=N2)Br.[Br-]
InChIInChI=1S/C12H6Br2NS.BrH/c13-7-1-3-9-11(5-7)16-12-6-8(14)2-4-10(12)15-9;/h1-6H;1H/q+1;/p-1
InChIKeyGZCQBWPKNZFNPF-UHFFFAOYSA-M
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3,7-Dibromophenothiazin-5-ium bromide (CAS 46710-21-8): A Halogenated Phenothiazinium Salt for Cross-Coupling, OLED, and Photodynamic Research


3,7-Dibromophenothiazin-5-ium bromide (CAS 46710-21-8) is a brick-red, cationic phenothiazinium salt [1]. With a molecular formula of C12H6Br3NS and a molecular weight of 435.96 g/mol, this compound features bromine substituents at the 3- and 7-positions of the phenothiazinium core, distinguishing it from non-halogenated or differently substituted analogs [2]. Its primary utility is as a synthetic intermediate and photosensitizer scaffold, leveraging the reactive C-Br bonds for further derivatization via cross-coupling or nucleophilic aromatic substitution.

Critical Substituent Effects: Why 3,7-Dibromophenothiazin-5-ium Bromide Cannot Be Replaced by Generic Phenothiazinium Salts


The bromine atoms at the 3- and 7-positions of 3,7-dibromophenothiazin-5-ium bromide confer distinct reactivity and photophysical properties not found in its non-halogenated counterparts like methylene blue [1]. These bromines are essential for enabling Sonogashira cross-coupling reactions, which are inaccessible to dyes lacking halogen handles [2]. Furthermore, the compound's heightened reactivity and proneness to irreversible oxidation and reduction demand specific handling and solvent conditions, a critical procurement consideration for reproducible synthesis [1]. Substituting with a generic phenothiazinium salt would eliminate the compound's core function as a versatile, halogenated building block, compromising its value in materials chemistry, OLED development, and as a precursor for photoantimicrobials.

3,7-Dibromophenothiazin-5-ium Bromide: Quantitative Differentiation Evidence vs. Analogs


OLED Performance: Efficiency and Stability Metrics for Phenothiazine-Based Emitters

In a comparative study of OLED devices, emitters based on 3,7-dibromophenothiazine displayed distinct performance characteristics relative to those based on 3,6-di-tert-butyl-carbazole. The 3,7-dibromophenothiazine-containing emitters, exhibiting dual thermally activated delayed fluorescence (TADF), demonstrated a maximum external quantum efficiency (EQE) of 3.1% for non-doped devices and 5% for doped devices [1]. This is in contrast to the 3,6-di-tert-butyl-carbazole-based emitters, which showed higher maximum EQE values of 8.1% (non-doped) and 25% (doped) but with a different (normal TADF) emission mechanism and longer device lifetimes [1].

Organic Light-Emitting Diodes Thermally Activated Delayed Fluorescence Electroluminescence Efficiency

Cross-Coupling Reactivity: Quantified as a Key Building Block for Conjugated Microporous Polymers

The presence of bromine atoms at the 3- and 7-positions enables 3,7-dibromophenothiazin-5-ium bromide to act as a crucial monomer in the synthesis of conjugated microporous polymers (CMPs) via Sonogashira-Hagihara cross-coupling. In one study, this compound was reacted with 1,3,5-triethynybenzene to produce CMP2, a hollow porous organic polymer sphere (CMP2-HSs) [1]. The resulting polymer exhibited a high BET specific surface area of approximately 556 m² g⁻¹, a thermal decomposition temperature of up to 588 °C, and a well-defined hollow spherical morphology with an inner diameter of ca. 380 nm [1].

Materials Chemistry Conjugated Microporous Polymers Sonogashira Coupling

Synthetic Versatility: A Stable Intermediate for Diverse Methylene Blue Analogs

3,7-Dibromophenothiazin-5-ium bromide serves as a universal intermediate for the synthesis of a wide array of 3,7-disubstituted phenothiazinium salts analogous to methylene blue. Its high reactivity towards nucleophilic aromatic substitution (SNAr) allows for the facile installation of various amine groups [1]. A key finding is the critical role of solvent in these subsequent steps; the compound is very reactive and prone to irreversible oxidation, reduction, and ipso attack, but the use of CHCl3 or CH2Cl2 as solvents prevents these side reactions by dissolving the methylene blue analogue products while keeping the starting material insoluble, achieving yields of ~63% for the final methylene blue analogues [1].

Synthetic Chemistry Nucleophilic Aromatic Substitution Methylene Blue Analogs

Strategic Application Scenarios for Procuring 3,7-Dibromophenothiazin-5-ium Bromide


OLED Emitter Design and Material Optimization

Researchers developing next-generation organic light-emitting diodes (OLEDs) should prioritize 3,7-dibromophenothiazin-5-ium bromide as a scaffold for creating emitters that exhibit dual thermally activated delayed fluorescence (TADF). The specific efficiency and lifetime metrics provided [1] allow for informed material selection and device architecture optimization, particularly when aiming to explore dual emission mechanisms or tune charge transfer states. This compound offers a distinct photophysical profile compared to carbazole-based analogs, which is essential for a systematic structure-property relationship investigation in OLED materials science. [1]

Synthesis of Functional Conjugated Microporous Polymers (CMPs)

For materials scientists focused on heterogeneous catalysis, gas storage, or advanced separation technologies, 3,7-dibromophenothiazin-5-ium bromide is a key monomer for constructing phenothiazine-based conjugated microporous polymers (CMPs) [2]. Its dibrominated structure enables efficient Sonogashira cross-coupling, yielding polymers with high surface areas and thermal stability, as demonstrated in the synthesis of CMP2-HSs [2]. This makes it an invaluable building block for designing porous materials with tunable electronic and structural properties. [2]

Precursor for Photoantimicrobial and Photodynamic Therapy (PDT) Agents

3,7-Dibromophenothiazin-5-ium bromide is a critical intermediate in the synthesis of novel phenothiazinium photosensitizers for antimicrobial photodynamic therapy (aPDT) and cancer PDT [3]. The two bromine atoms serve as convenient handles for attaching various amine groups via SNAr, generating libraries of methylene blue analogs with potentially enhanced phototoxicity, altered lipophilicity, and improved cellular uptake. The high reactivity of the C-Br bonds facilitates rapid diversification, which is crucial for structure-activity relationship (SAR) studies in medicinal chemistry [1]. [REFS-1, REFS-3]

Synthetic Intermediate for Industrial Methylene Blue Production

In industrial and pharmaceutical manufacturing, 3,7-dibromophenothiazin-5-ium bromide serves as a key, scalable intermediate for the production of methylene blue and its derivatives [4]. Patented processes describe its preparation from phenothiazine and its subsequent conversion to 3,7-bis(dimethylamino)-phenothiazin-5-ium chloride, the active pharmaceutical ingredient in methylene blue [4]. The well-documented synthetic routes and the ability to isolate this dibromo-intermediate as a wet crude solid provide a cost-effective and efficient pathway for large-scale production of a high-value medicinal compound. [4]

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

22 linked technical documents
Explore Hub


Quote Request

Request a Quote for 3,7-Dibromophenothiazin-5-ium bromide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.